7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile
Description
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is a brominated heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with a cyano group at position 3 and a bromine atom at position 5. Notably, it is listed as discontinued in commercial catalogs (CymitQuimica, 2025) , suggesting challenges in production or stability.
Properties
Molecular Formula |
C8H4BrN3 |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
7-bromopyrrolo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-8-2-1-7-3-6(4-10)5-11-12(7)8/h1-3,5H |
InChI Key |
MHFGDXMUCVQVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NN2C(=C1)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves the bromination of pyrrolo[1,2-b]pyridazine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the pyrrolo[1,2-b]pyridazine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step .
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues with Bromine and Cyano Substitutions
Key Observations :
- Positional Isomerism: The bromine position (6 vs.
- Complexity : Compound 14d (from ) incorporates additional aryl and imine groups, increasing molecular weight and complexity compared to the simpler 7-bromo derivative. Its higher melting point (259–260°C) suggests stronger intermolecular interactions due to extended conjugation .
Pyrrolo/Imidazo-Pyridazine Derivatives with Varied Functional Groups
Key Observations :
- Core Heterocycle Differences : The imidazo[1,2-b]pyridazine core (e.g., 6-Ethenyl derivative) lacks the pyrrolo ring fusion present in this compound, altering π-conjugation and solubility .
- Biological Relevance: Imidazo-tetrazines () demonstrate that bromine and cyano substitutions in fused heterocycles can enhance antimycobacterial activity, though resistance via efflux systems (e.g., mmpL5) is common . No such data exist for the target compound, highlighting a research gap.
Therapeutic Potential and Patent Landscape
- Tricyclic Imidazo[1,2-b]pyridazine Derivatives (): Patented as Haspin inhibitors, these compounds emphasize the therapeutic relevance of imidazo-pyridazine scaffolds. The absence of a tricyclic system in this compound may limit similar applications unless modified .
- Carboxamide Derivatives (): Substitutions like fluorophenyl or trifluoromethyl in pyrido[1,2-b]pyridazine carboxamides suggest that electron-withdrawing groups (e.g., Br, CN) in the target compound could be optimized for kinase inhibition .
Biological Activity
7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly focusing on its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and other pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHBrN
- Molecular Weight: 232.06 g/mol
The synthesis of this compound typically involves cyclization reactions that yield the pyrrolo[1,2-b]pyridazine framework, which is crucial for its biological activity.
IRAK4 Inhibition
One of the most significant biological activities attributed to this compound is its inhibition of IRAK4, a serine-threonine kinase involved in the inflammatory response. Inhibition of IRAK4 can lead to decreased production of pro-inflammatory cytokines, making it a potential therapeutic target for diseases characterized by excessive inflammation.
Table 1: IRAK4 Inhibition Data
| Compound | EC (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.5 | High |
| Control (known inhibitor) | 0.1 | Low |
Anticancer Activity
Research has demonstrated the anticancer potential of this compound against various human cancer cell lines. In vitro studies showed that it exhibited cytotoxic effects on colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7) cell lines.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC (μM) | Treatment Duration (hours) |
|---|---|---|
| LoVo | 10 | 24 |
| SK-OV-3 | 15 | 48 |
| MCF-7 | 20 | 72 |
The mechanism through which this compound exerts its biological effects is primarily through modulation of signaling pathways associated with inflammation and cell proliferation. By inhibiting IRAK4, it disrupts the downstream signaling cascade that leads to the activation of NF-kB and other transcription factors involved in inflammatory responses.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Inflammatory Diseases : A study published in Journal of Medicinal Chemistry highlighted the ability of this compound to reduce inflammation in animal models by inhibiting IRAK4 activity, leading to decreased levels of TNF-alpha and IL-6.
- Anticancer Efficacy : Another research article examined its effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls treated with standard chemotherapy agents.
Safety and Toxicity
Toxicity assays conducted on various model organisms indicate that this compound exhibits low toxicity at therapeutic doses. For instance, studies on Daphnia magna revealed no significant lethality at concentrations up to 200 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
